Furazolidone-d4
Furazolidone-d4
Furazolidone is a member of the class of oxazolidines that is 1,3-oxazolidin-2-one in which the hydrogen attached to the nitrogen is replaced by an N-{[(5-nitro-2-furyl)methylene]amino} group. It has antibacterial and antiprotozoal properties, and is used in the treatment of giardiasis and cholera. It has a role as an EC 1.4.3.4 (monoamine oxidase) inhibitor, an antitrichomonal drug, an antiinfective agent and an antibacterial drug. It is a member of oxazolidines and a nitrofuran antibiotic.
A nitrofuran derivative with antiprotozoal and antibacterial activity. Furazolidone binds bacterial DNA which leads to the gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514)
Furazolidone is a nitrofuran antimicrobial agent used in the treatment of diarrhea or enteritis caused by bacteria or protozoan infections. Furazolidone is also active in treating typhoid fever, cholera and salmonella infections.
Furazolidone can cause cancer according to The Environmental Protection Agency (EPA).
A nitrofuran derivative with antiprotozoal and antibacterial activity. Furazolidone acts by gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514)
A nitrofuran derivative with antiprotozoal and antibacterial activity. Furazolidone binds bacterial DNA which leads to the gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514)
Furazolidone is a nitrofuran antimicrobial agent used in the treatment of diarrhea or enteritis caused by bacteria or protozoan infections. Furazolidone is also active in treating typhoid fever, cholera and salmonella infections.
Furazolidone can cause cancer according to The Environmental Protection Agency (EPA).
A nitrofuran derivative with antiprotozoal and antibacterial activity. Furazolidone acts by gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514)
Brand Name:
Vulcanchem
CAS No.:
1217222-76-8
VCID:
VC0029237
InChI:
InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5-/i3D2,4D2
SMILES:
C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
Molecular Formula:
C8H7N3O5
Molecular Weight:
229.18 g/mol
Furazolidone-d4
CAS No.: 1217222-76-8
Cat. No.: VC0029237
Molecular Formula: C8H7N3O5
Molecular Weight: 229.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Furazolidone is a member of the class of oxazolidines that is 1,3-oxazolidin-2-one in which the hydrogen attached to the nitrogen is replaced by an N-{[(5-nitro-2-furyl)methylene]amino} group. It has antibacterial and antiprotozoal properties, and is used in the treatment of giardiasis and cholera. It has a role as an EC 1.4.3.4 (monoamine oxidase) inhibitor, an antitrichomonal drug, an antiinfective agent and an antibacterial drug. It is a member of oxazolidines and a nitrofuran antibiotic. A nitrofuran derivative with antiprotozoal and antibacterial activity. Furazolidone binds bacterial DNA which leads to the gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514) Furazolidone is a nitrofuran antimicrobial agent used in the treatment of diarrhea or enteritis caused by bacteria or protozoan infections. Furazolidone is also active in treating typhoid fever, cholera and salmonella infections. Furazolidone can cause cancer according to The Environmental Protection Agency (EPA). A nitrofuran derivative with antiprotozoal and antibacterial activity. Furazolidone acts by gradual inhibition of monoamine oxidase. (From Martindale, The Extra Pharmacopoeia, 30th ed, p514) |
|---|---|
| CAS No. | 1217222-76-8 |
| Molecular Formula | C8H7N3O5 |
| Molecular Weight | 229.18 g/mol |
| IUPAC Name | 4,4,5,5-tetradeuterio-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5-/i3D2,4D2 |
| Standard InChI Key | PLHJDBGFXBMTGZ-YVINLRKKSA-N |
| Isomeric SMILES | [2H]C1(C(OC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-])([2H])[2H])[2H] |
| SMILES | C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
| Canonical SMILES | C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
| Colorform | Yellow crystals from DMF (N,N-dimethylformamide) |
| Melting Point | 254-256 255 °C MP: 254-256 °C (decomposes) MP: 275 °C (decomp) |
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